molecular formula C19H23N5O3 B2683082 (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 902514-15-2

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Katalognummer: B2683082
CAS-Nummer: 902514-15-2
Molekulargewicht: 369.425
InChI-Schlüssel: QPLDWMSCLCDLHX-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, a compound known for its diverse biological activities, has been the subject of various studies aimed at understanding its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may inhibit proteasome activity, which is crucial for protein degradation and cellular regulation. This inhibition can lead to apoptosis in cancer cells and has implications in treating various malignancies.

Antiparasitic Activity

One notable study evaluated the compound's efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound demonstrated moderate activity in vitro, with a pEC50 value indicating its potential as a lead compound for further development. The data is summarized in Table 1.

Activity Value
pEC50 (intramacrophage)6.2
pEC50 (THP-1 cells)<4.3
Aqueous solubility (μM)150
FaSSIF solubility (μM)15
% Reduction in parasitemia98

Enzyme Inhibition

Another significant aspect of the compound's biological profile is its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis. In vitro assays revealed that derivatives of this compound exhibited potent tyrosinase inhibitory activity, with IC50 values significantly lower than those of standard inhibitors like kojic acid. The mechanism appears to involve mixed inhibition, as demonstrated by kinetic studies using Lineweaver-Burk plots.

Study on Tyrosinase Inhibition

In a study focusing on the structural derivatives of furan-based compounds, one derivative showed exceptional tyrosinase inhibition with IC50 values of 0.0433 µM for monophenolase and 0.28 µM for diphenolase activities. Molecular docking studies indicated that this compound binds effectively to both catalytic and allosteric sites of the enzyme, enhancing its inhibitory potential.

Proteasome Inhibition Studies

A scaffold-hopping strategy led to the identification of analogs with improved proteasome inhibition profiles. These analogs were assessed in both in vitro and in vivo models, demonstrating significant efficacy against cancer cell lines and indicating their potential use in therapeutic applications for cancer treatment.

Pharmacokinetics

Preclinical pharmacokinetic studies have shown favorable absorption and distribution characteristics for this compound. Key pharmacokinetic parameters are summarized below:

Parameter Value
Oral bioavailability (F %)57
Cmax (ng/mL)1300
T max (h)0.5
Half-life (T½)0.5 h

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential
Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of prop-2-en-1-one can inhibit cancer cell proliferation via various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the furan ring enhances its interaction with cellular targets, making it a candidate for further anticancer drug development.
  • Antimicrobial Properties : The compound has demonstrated efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent. Its structure allows for binding interactions with microbial enzymes or receptors.

Mechanisms of Action
The mechanisms through which (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways linked to disease processes.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and inhibition of key oncogenic pathways.

Concentration (µM)Cell Viability (%)
0100
1065
2545
5020

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting promising antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-19(6-3-16-2-1-13-27-16)24-9-7-22(8-10-24)17-4-5-18(21-20-17)23-11-14-26-15-12-23/h1-6,13H,7-12,14-15H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDWMSCLCDLHX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.